molecular formula C17H23BrN2O3S B3442448 (4-Bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone

(4-Bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone

Cat. No.: B3442448
M. Wt: 415.3 g/mol
InChI Key: BOWQFBQHBCBJMT-UHFFFAOYSA-N
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Description

(4-Bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone is a complex organic compound that features a bromine atom, a sulfonyl group, and two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of the piperidine and sulfonyl groups through nucleophilic substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have explored its use in designing inhibitors for specific enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (4-Bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, depending on the nature of the interaction. The sulfonyl group and piperidine rings play crucial roles in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone
  • (4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone
  • (4-Iodo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone

Uniqueness

Compared to its analogs, (4-Bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone is unique due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and binding affinity. This uniqueness makes it a valuable compound for specific applications where other halogens may not be as effective.

Properties

IUPAC Name

(4-bromo-3-piperidin-1-ylsulfonylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3S/c18-15-8-7-14(17(21)19-9-3-1-4-10-19)13-16(15)24(22,23)20-11-5-2-6-12-20/h7-8,13H,1-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWQFBQHBCBJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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